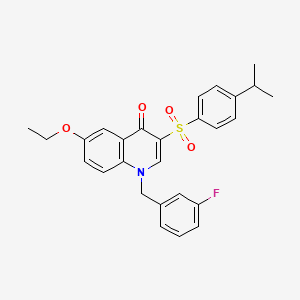

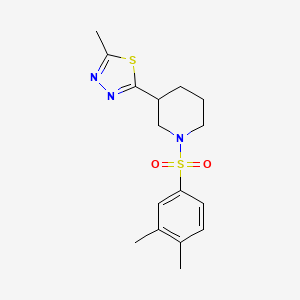

2-(1-((3,4-Dimethylphenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-((3,4-Dimethylphenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound has been synthesized using several methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Scientific Research Applications

Antibacterial and Antifungal Activities

Research has shown that derivatives of 1,3,4-thiadiazole, including structures similar to the specified compound, have demonstrated significant antibacterial and antifungal activities. These compounds, through various synthesis methods, have been tested against a range of bacterial and fungal strains, showing potential as antimicrobial agents. For instance, novel piperazine derivatives have exhibited better antibacterial activities at specific concentrations against common pathogens (Wu Qi, 2014). Moreover, acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores evaluated for their antibacterial potentials indicated moderate to high activity against both Gram-positive and Gram-negative bacterial strains (Kashif Iqbal et al., 2017).

Anticancer Properties

The anticancer potential of 1,3-thiazole derivatives, including those with piperazine substituents, was explored through in vitro screening against various human tumor cell lines. Compounds with specific substituents demonstrated promising anticancer activities, suggesting their relevance in cancer treatment research (Kostyantyn Turov, 2020). These findings highlight the compound's potential applicability in developing new anticancer agents.

Antiviral and Antileishmanial Activities

Certain derivatives of 1,3,4-thiadiazole, structurally related to the specified compound, have been synthesized and tested for their antiviral and antileishmanial activities. For example, compounds synthesized from 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives exhibited anti-tobacco mosaic virus activity, marking them as candidates for further antiviral research (Zhuo Chen et al., 2010). Additionally, a series of thiadiazoles were identified for their strong leishmanicidal activity against Leishmania major, surpassing the reference drug pentostam in efficacy, with specific compounds being highlighted for their potency (A. Foroumadi et al., 2005).

Antioxidant Properties

The exploration of N-substituted-2-amino-1,3,4-thiadiazoles has extended into evaluating their antioxidant capacities. This research direction aims to identify compounds that can mitigate oxidative stress, a factor in many chronic diseases, by scavenging free radicals or inhibiting oxidative mechanisms (W. Hamama et al., 2013).

properties

IUPAC Name |

2-[1-(3,4-dimethylphenyl)sulfonylpiperidin-3-yl]-5-methyl-1,3,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2S2/c1-11-6-7-15(9-12(11)2)23(20,21)19-8-4-5-14(10-19)16-18-17-13(3)22-16/h6-7,9,14H,4-5,8,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBOXRRDOISPDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)C3=NN=C(S3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-((3,4-Dimethylphenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5H-pyrano[2,3-d]pyrimidine-5,5,6-tricarbonitrile](/img/structure/B2628575.png)

![1-(4-acetamidophenyl)-2-amino-N-cyclopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2628576.png)

![Ethyl 2-(4-ethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2628580.png)

![trans-1-[(Benzyloxy)carbonyl]-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid](/img/structure/B2628581.png)

![8-(2,6-Difluorobenzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2628582.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2628583.png)

![2-[(3-Benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2628584.png)